molecular formula C14H13N3O B8383667 Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl- CAS No. 57435-84-4

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl-

Cat. No.: B8383667
CAS No.: 57435-84-4
M. Wt: 239.27 g/mol
InChI Key: USVSPFRJTFLOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl- is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolo(3,4-e)(1,4)diazepin-2(1H)-one, 3,7-dihydro-6-methyl-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

57435-84-4

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

6-methyl-5-phenyl-3,7-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-2-one

InChI

InChI=1S/C14H13N3O/c1-9-13-11(7-15-9)17-12(18)8-16-14(13)10-5-3-2-4-6-10/h2-7,15H,8H2,1H3,(H,17,18)

InChI Key

USVSPFRJTFLOCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN1)NC(=O)CN=C2C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Benzoyl-1-methyl-4-(phthalimidoacetamido)pyrrole (38 g.) is reacted with 6 g. of anhydrous hydrazine in 300 ml. of methanol according to the procedure of the foregoing example. After evaporation of the solvent and refluxing the residue with concentrated hydrochloric acid, the reaction mixture is filtered and the filtrate is alkalinized with dilute sodium hydroxide. The precipitate is crystallized from methanol. Yield 19 g. The compound decomposes at 400° C. without melting.
Name
3-Benzoyl-1-methyl-4-(phthalimidoacetamido)pyrrole
Quantity
38 g
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reactant
Reaction Step One
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reactant
Reaction Step Two
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0 (± 1) mol
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